3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidoindole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple stepsThe final step involves the formation of the pyrimidoindole core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol .
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with serotonin receptors, while the pyrimidoindole core can bind to DNA and inhibit topoisomerase enzymes. These interactions lead to the modulation of various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine: Another piperazine derivative known for its serotonin receptor agonist activity.
Uniqueness
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of a piperazine ring, methoxyphenyl group, and pyrimidoindole core. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-3-8-20-19(13-16)22-23(26-20)24(31)29(15-25-22)14-21(30)28-11-9-27(10-12-28)17-4-6-18(32-2)7-5-17/h3-8,13,15,26H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWOZSAQZWKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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